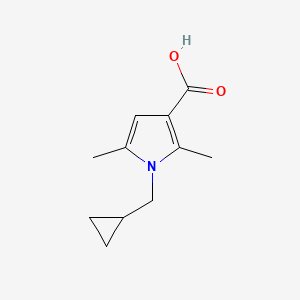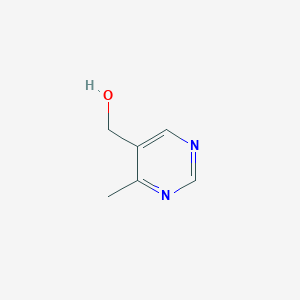
3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid
Übersicht
Beschreibung
3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid, also known as Boc-Lys(Pic)-OH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of lysine and is widely used in the synthesis of peptides and proteins. It has also been found to have potential applications in the field of drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid(Pic)-OH is not well understood. However, it is believed to act as a nucleophile and react with electrophilic groups in the peptide chain. This results in the formation of a covalent bond between the lysine residue and the electrophilic group, which can then be used to modify the properties of the peptide.
Biochemical and physiological effects:
This compound(Pic)-OH has been found to have a range of biochemical and physiological effects. It has been shown to enhance the solubility and stability of peptides, which can improve their bioavailability and efficacy. It has also been found to increase the membrane permeability of peptides, which can enhance their ability to cross biological barriers such as the blood-brain barrier.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid(Pic)-OH in lab experiments is its ease of synthesis and purification. It is also relatively inexpensive compared to other building blocks used in peptide synthesis. However, one of the limitations of using this compound(Pic)-OH is its sensitivity to acidic conditions, which can result in the hydrolysis of the Boc protecting group.
Zukünftige Richtungen
There are several future directions for the use of 3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid(Pic)-OH in scientific research. One potential direction is the development of new methods for the synthesis of cyclic peptides and peptidomimetics using this compound(Pic)-OH. Another direction is the investigation of the potential of this compound(Pic)-OH in the development of new drug candidates for the treatment of various diseases. Additionally, the use of this compound(Pic)-OH in the synthesis of modified peptides with enhanced biological activities is an area of interest for future research.
Wissenschaftliche Forschungsanwendungen
3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid(Pic)-OH has been extensively used in the field of scientific research, particularly in the synthesis of peptides and proteins. It has been found to be a useful building block in the solid-phase synthesis of peptides and has been used to synthesize a wide range of peptides with diverse biological activities. It has also been used in the synthesis of cyclic peptides and peptidomimetics.
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHPUFIBMDVHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595954 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954225-54-8 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-cyclopropyl-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3390062.png)


![6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390079.png)
![3-(Propan-2-yl)-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390087.png)

![3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390119.png)

![2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B3390131.png)




